![molecular formula C14H11FO3 B2500229 Methyl 2-(4-fluorophenoxy)benzoate CAS No. 448-24-8](/img/structure/B2500229.png)
Methyl 2-(4-fluorophenoxy)benzoate
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Overview
Description
“Methyl 2-(4-fluorophenoxy)benzoate” is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-fluorophenoxy)benzoate” is 1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(4-fluorophenoxy)benzoate” is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
- Key Feature : The compound exhibits fast trans-to-cis isomerization, making it suitable for light-responsive applications .
Photoactive Materials
Bioactive Precursor
Fumigant Against Insect Pests
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have shown potent antimicrobial activity, with FtsZ, a key functional protein in bacterial cell division, being a potential target .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Related compounds have been found to interfere with bacterial cell division, suggesting that the compound may affect similar pathways .
Result of Action
Based on related studies, it can be inferred that the compound may inhibit bacterial growth .
properties
IUPAC Name |
methyl 2-(4-fluorophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDJBAXKKFYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorophenoxy)benzoate |
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